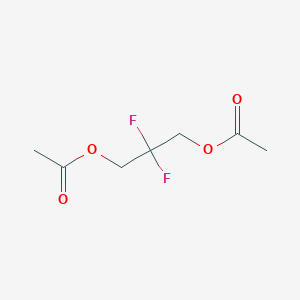
(1-cyclopentyl-1H-pyrazol-4-yl)methanamine
Descripción general
Descripción
“(1-cyclopentyl-1H-pyrazol-4-yl)methanamine” is a chemical compound with the molecular formula C9H15N3 . It is a versatile compound used in diverse scientific research.
Molecular Structure Analysis
The molecular structure of “(1-cyclopentyl-1H-pyrazol-4-yl)methanamine” consists of a pyrazole ring attached to a cyclopentyl group and a methanamine group . The pyrazole ring is a five-membered aromatic ring with two nitrogen atoms at positions 1 and 2 and three carbon atoms .Physical And Chemical Properties Analysis
“(1-cyclopentyl-1H-pyrazol-4-yl)methanamine” appears as a colorless to yellow viscous liquid or lump or semi-solid . It has a molecular weight of 165.24 .Aplicaciones Científicas De Investigación
Medicine: Potential Therapeutic Agent Synthesis
This compound has been explored for its potential in synthesizing new therapeutic agents. Its structure allows for the attachment of various functional groups, making it a versatile precursor in medicinal chemistry. Researchers are investigating its derivatives for activities against a range of diseases, from infectious to chronic conditions .
Agriculture: Pesticide Development
In agriculture, there’s interest in using this compound as a building block for developing novel pesticides. Its pyrazole ring is a common motif in many agrochemicals, and modifications to the cyclopentyl group could lead to new compounds with enhanced selectivity and lower toxicity .
Material Science: Polymer Synthesis
The compound’s reactivity is being utilized in material science for the synthesis of polymers. By incorporating it into polymer chains, scientists aim to create materials with unique properties, such as increased resilience or conductivity .
Biochemistry: Enzyme Inhibition Studies
Biochemists are studying the compound’s ability to act as an enzyme inhibitor. Its interaction with enzyme active sites could provide insights into enzyme mechanisms and lead to the development of new biochemical tools .
Pharmacology: Drug Delivery Systems
Pharmacological research is looking into using this compound in drug delivery systems. Its amine group can be modified to bind with drug molecules, potentially leading to targeted delivery systems that reduce side effects and improve efficacy .
Chemical Engineering: Catalysis
Finally, in chemical engineering, (1-cyclopentyl-1H-pyrazol-4-yl)methanamine is being studied for its role in catalysis. Its structure could be key in designing catalysts that are more efficient and selective for various chemical reactions .
Direcciones Futuras
Pyrazole compounds, including “(1-cyclopentyl-1H-pyrazol-4-yl)methanamine”, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their unique structure allows for innovative applications, making them valuable tools for studying various fields of study.
Propiedades
IUPAC Name |
(1-cyclopentylpyrazol-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c10-5-8-6-11-12(7-8)9-3-1-2-4-9/h6-7,9H,1-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRUROUVGOPCRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



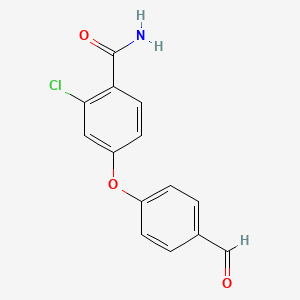
![6-[4-(2-Amino-ethyl)-phenoxy]-nicotinamide](/img/structure/B1465311.png)
![4-[(2,2-Dimethyl-propionylamino)-methyl]-benzylamine](/img/structure/B1465312.png)
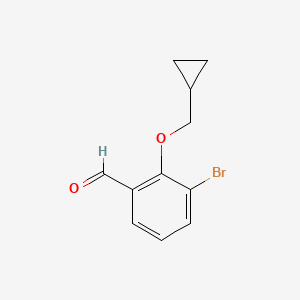
![1-{[(Prop-2-yn-1-yl)amino]methyl}cyclohexan-1-ol](/img/structure/B1465317.png)




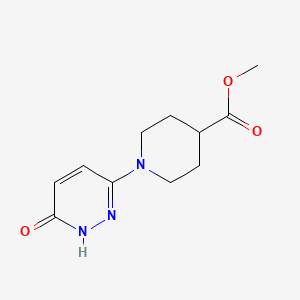
![{[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetic acid](/img/structure/B1465325.png)
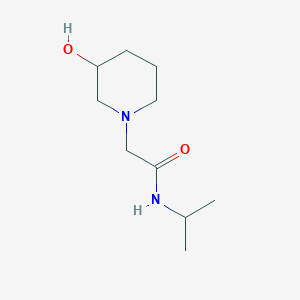
![Methyl 3-[(3-nitropyridin-2-yl)amino]propanoate](/img/structure/B1465330.png)
